Methyl (1-phenylpropyl)carbamate

Description

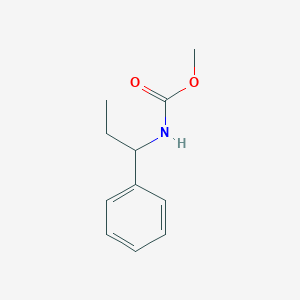

Methyl (1-phenylpropyl)carbamate is a carbamate derivative characterized by a phenyl group attached to a propyl chain, with a methyl carbamate functional group. Carbamates are widely studied for their roles in pharmaceuticals, agrochemicals, and neuroscience due to their bioactivity, often acting as enzyme inhibitors or neuroactive agents .

The compound’s structure suggests moderate lipophilicity, influenced by the phenylpropyl moiety, which may impact solubility and pharmacokinetics. Similar carbamates, such as pesticidal or opioid derivatives, highlight the importance of substituent positioning and alkyl chain length in determining functionality .

Properties

CAS No. |

141178-32-7 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl N-(1-phenylpropyl)carbamate |

InChI |

InChI=1S/C11H15NO2/c1-3-10(12-11(13)14-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,12,13) |

InChI Key |

IZQCUJAWSPXOJX-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)NC(=O)OC |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares Methyl (1-phenylpropyl)carbamate with structurally related carbamates, emphasizing molecular features and properties:

Key Observations :

- Substituent Effects : The absence of electron-withdrawing groups (e.g., chloro in chlorpropham) or hydroxyl groups (e.g., 3-hydroxyphenyl derivative) likely reduces its reactivity and toxicity compared to these analogs .

- Toxicity Trends : Carbamates with quaternary ammonium groups or meta-substituted alkyl chains (e.g., isoprocarb) often exhibit higher neurotoxicity, whereas the phenylpropyl group in the target compound may limit such effects .

Research and Industrial Relevance

- Synthetic Utility : The synthesis of Methyl (3-(3,4-dihydroxyphenyl)propyl)carbamate () via benzyloxy protection highlights methodologies applicable to the target compound, though its stability under deprotection conditions requires further study .

- Safety Profiles : While Methyl (3-hydroxyphenyl)carbamate is classified under CLP regulations with “Warning” labels, the target compound’s safety data remains undefined, necessitating precautionary handling akin to Fentanyl Methyl Carbamate .

Preparation Methods

Reaction Mechanism and General Procedure

The reaction of primary aliphatic amines with DMC under high-pressure CO₂ yields methyl carbamates via a biphasic system. For 1-phenylpropylamine, the process involves:

Here, CO₂ pressure modulates the equilibrium between free amine () and carbamate ion (), suppressing competitive N-methylation.

Table 1: Effect of CO₂ Pressure on Reaction Efficiency (1-Phenylpropylamine Substrate)

| CO₂ Pressure (bar) | Time (h) | Conversion (%) | Selectivity to Carbamate (%) |

|---|---|---|---|

| 6 | 1 | 49 | 51 |

| 107 | 2 | 48 | 78 |

| 150 | 6 | 51 | 93 |

Data adapted from demonstrates that increasing CO₂ pressure from 6 to 150 bar enhances carbamate selectivity from 51% to 93%, albeit with longer reaction times.

Copper-Catalyzed Benzylic C–H Amination

Catalytic System and Substrate Scope

This method employs CuCl with nitrogen ligands to functionalize benzylic C–H bonds. For 1-phenylpropane derivatives, the reaction proceeds as:

NFSI (N-fluorobenzenesulfonimide) serves as an oxidant, while HFIP (hexafluoroisopropanol) enhances solvent polarity.

Table 2: Optimization of Solvent Ratios for Cu-Catalyzed Amination

| MeCN:HFIP Ratio | Yield (%) |

|---|---|

| 99:1 | 37 |

| 6:4 | 56 |

| Pure HFIP | 8 |

Optimal yields (56%) occur at a 6:4 MeCN:HFIP ratio, balancing substrate solubility and catalyst activity.

Ligand and Temperature Dependence

Bidentate nitrogen ligands (e.g., L1: 1,10-phenanthroline) increase turnover frequency. Reactions at 60°C for 24 hours achieve maximal conversion, with higher temperatures leading to decomposition.

Comparative Analysis of Methods

Efficiency and Scalability

Environmental and Practical Considerations

The DMC/CO₂ route is greener, utilizing non-toxic reagents, whereas copper catalysis generates fluorinated byproducts. Industrial adoption favors the former for its scalability and lower catalyst loadings.

Experimental Protocols

DMC/CO₂ Procedure

Cu-Catalyzed Amination

Q & A

Q. What are the standard synthetic routes for Methyl (1-phenylpropyl)carbamate, and how can reaction conditions be optimized?

this compound is typically synthesized via carbamoylation of the corresponding amine precursor. A common method involves reacting 1-phenylpropylamine with methyl chloroformate or methyl isocyanate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature (0–25°C) critically influence yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. How can the structural integrity of this compound be confirmed?

Structural characterization employs:

- NMR spectroscopy : H and C NMR to verify the carbamate group (δ ~155 ppm for carbonyl carbon) and substituent positions.

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (CHNO, MW 193.24 g/mol).

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated for related carbamates .

Q. What analytical methods are validated for quantifying this compound in complex matrices?

Gas chromatography (GC) with flame ionization detection or LC-MS/MS are preferred. Intra-day and inter-day precision should be ≤2% RSD, as per guidelines for carbamate analogs. Calibration curves in the 0.1–100 µg/mL range ensure linearity (R > 0.99) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S enantiomers) impact the biological activity of this compound?

Enantiomer-specific synthesis (e.g., using chiral auxiliaries or enzymatic resolution) is critical. For example, the (R)-enantiomer (CAS 141178-32-7) may exhibit distinct receptor-binding profiles compared to the (S)-form. Chiral HPLC or polarimetry can monitor enantiomeric excess (>98% purity required for pharmacological studies) .

Q. What strategies resolve contradictions in observed biological activities across studies?

Discrepancies may arise from:

- Impurity profiles : Trace solvents or byproducts (e.g., unreacted amine) can skew results. Purity validation via HPLC-DAD is essential.

- Assay variability : Standardize protocols (e.g., fixed cell lines, incubation times) to minimize inter-lab differences.

- Metabolic instability : Use liver microsome assays to assess compound stability before in vivo testing .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to enzymes or receptors. Focus on:

- Hydrogen-bonding interactions : Between the carbamate carbonyl and active-site residues.

- Steric effects : The phenylpropyl group’s orientation relative to hydrophobic pockets. Validate predictions with SPR or ITC binding assays .

Q. What are the challenges in scaling up enantioselective synthesis while maintaining optical purity?

Key considerations include:

- Catalyst selection : Chiral catalysts (e.g., BINAP-metal complexes) improve enantioselectivity but require cost-benefit analysis.

- Process control : Monitor reaction progress via in-situ FTIR to prevent racemization at elevated temperatures.

- Crystallization : Use chiral resolving agents (e.g., tartaric acid derivatives) for large-scale purification .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.